![molecular formula C27H24N4O5S2 B2594376 Ethyl 4-((4-(acenaphtho[1,2-d]thiazol-8-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 536729-59-6](/img/structure/B2594376.png)
Ethyl 4-((4-(acenaphtho[1,2-d]thiazol-8-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-(acenaphtho[1,2-d]thiazol-8-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C27H24N4O5S2 . The average mass of this compound is 548.633 Da and the monoisotopic mass is 548.118835 Da . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Biological Evaluation of Derivatives : This compound is used in the synthesis of various derivatives with potential biological activities. For example, Sharma et al. (2014) synthesized a series of carbazole derivatives starting with carbazole and investigated their antibacterial, antifungal, and anticancer activities. The derivatives showed significant activity against Human Breast Cancer Cell Line MCF7 (Sharma, Kumar, & Pathak, 2014).
Antimicrobial and Anticancer Activities : Ethyl piperazine derivatives have been synthesized and tested for various biological activities, including antimicrobial and anticancer properties. For instance, Başoğlu et al. (2013) synthesized hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and found them to exhibit antimicrobial, antiurease, and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Antibacterial Activities : Novel derivatives of ethyl piperazine have been synthesized and evaluated for their antibacterial activities. Wu Qi (2014) designed and synthesized piperazine derivatives that exhibited better antibacterial activities at certain concentrations (Wu Qi, 2014).
Potential in Treating Tuberculosis : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Jeankumar et al. (2013) found that certain compounds exhibited significant activity against Mycobacterium tuberculosis (Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013).
Crystal Structure Analysis : The crystal structure of related compounds has been analyzed for a better understanding of their chemical properties. Faizi et al. (2016) studied the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, highlighting the importance of structural analysis in drug design (Faizi, Ahmad, & Golenya, 2016).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like “Ethyl 4-((4-(acenaphtho[1,2-d]thiazol-8-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate”, are often found in biologically active compounds, such as antimicrobial, antifungal, and antineoplastic drugs . The specific target would depend on the exact structure and functional groups of the compound.
properties
IUPAC Name |
ethyl 4-[4-(acenaphthyleno[1,2-d][1,3]thiazol-8-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O5S2/c1-2-36-27(33)30-13-15-31(16-14-30)38(34,35)19-11-9-18(10-12-19)25(32)29-26-28-23-20-7-3-5-17-6-4-8-21(22(17)20)24(23)37-26/h3-12H,2,13-16H2,1H3,(H,28,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNHJANKJCJFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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